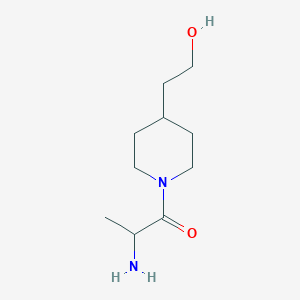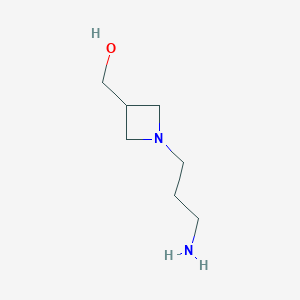
2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
“2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H20N2O2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in the field of organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One of the primary applications of 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is in the synthesis of novel compounds with potential pharmacological properties. For instance, it serves as a precursor in the synthesis of complex molecules like 1-Substituted Piperidines, which encompass a range of derivatives with varied pharmacological activities (R. Vardanyan, 2018). These derivatives include trihexyphenidyl, biperiden, and cloperastine, highlighting the compound's utility in creating molecules with significant therapeutic potential.
Pharmacological Characterization
The compound also finds application in pharmacological characterization studies. For example, derivatives related to this compound have been investigated for their affinity towards κ-opioid receptors, demonstrating selectivity and potential in treating depression and addiction disorders (S. Grimwood et al., 2011). Such studies are crucial for understanding the molecular basis of drug action and for the development of targeted therapies.
Glycosidase Inhibitory Activity
Research into the glycosidase inhibitory activity of derivatives has shown potential therapeutic applications in treating diseases like diabetes and cancer. The synthesis and study of polyhydroxylated indolizidines, closely related to the structure of this compound, demonstrate its role in the development of glycosidase inhibitors (D. Baumann et al., 2008). These studies contribute to the search for new drugs that can modulate enzymatic activity related to various metabolic disorders.
NMR Spectroscopy and Molecular Modeling
The compound's derivatives have also been subjected to detailed NMR spectroscopy and molecular modeling studies to understand their structural and conformational characteristics (Zheng Jin-hong, 2011). Such research provides insights into the molecular interactions and stability of these compounds, which is essential for designing drugs with optimal pharmacokinetic properties.
Antimicrobial Activity
Another significant area of application is in the synthesis of new pyridine derivatives with antimicrobial properties. Studies have shown that derivatives of this compound exhibit variable and modest activity against bacteria and fungi, highlighting its potential in the development of new antimicrobial agents (N. Patel et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRQYLSFGYDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















